4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one
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Overview
Description
4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of benzopyrone derivatives known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a 4-methyl group and a 7-phenylprop-2-en-1-yloxy substituent on the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one typically involves the reaction of 4-methyl-7-hydroxycoumarin with cinnamyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures . The general reaction scheme is as follows:
Starting Materials: 4-methyl-7-hydroxycoumarin and cinnamyl bromide.
Reaction Conditions: The reaction mixture is heated in acetone with potassium carbonate as a base.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The phenylprop-2-en-1-yloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted coumarins depending on the substituent introduced.
Scientific Research Applications
4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for potential anticancer and antiviral activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial DNA gyrase, preventing bacterial replication.
Anti-inflammatory Activity: It modulates the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-methyl-7-hydroxycoumarin: A precursor in the synthesis of the target compound.
7-hydroxycoumarin: Known for its anticoagulant properties.
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Another coumarin derivative with antimicrobial activity
Uniqueness
4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other coumarin derivatives. Its phenylprop-2-en-1-yloxy group enhances its antimicrobial and anti-inflammatory properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-methyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-14-12-19(20)22-18-13-16(9-10-17(14)18)21-11-5-8-15-6-3-2-4-7-15/h2-10,12-13H,11H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOLYVQRZRSEBG-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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